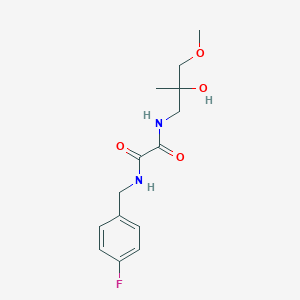

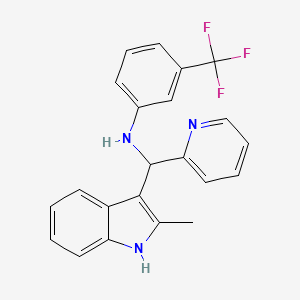

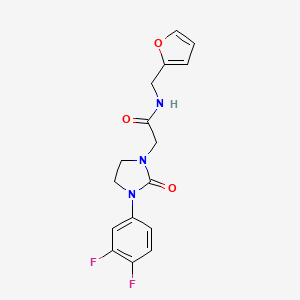

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA is a small molecule inhibitor that targets a specific protein, and its mechanism of action has been studied in detail.

科学的研究の応用

Inhibition of Nucleoside Transport

A study investigated the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, focusing on compounds with substituted benzyl groups to find compounds with lower polarity. The research found that certain substitutions resulted in a lower affinity for the nucleoside transport protein ENT1, except for the 2-hydroxyl substitution, which showed a higher affinity due to hydrogen bonding. This highlights the compound's potential in modifying nucleoside transport activity through structural modifications (Tromp et al., 2004).

Orexin-1 Receptor Mechanisms in Binge Eating

Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption utilized similar compounds to explore the effects of selective antagonism on binge eating behavior in rats. This indicates the compound's relevance in understanding and potentially treating compulsive eating disorders (Piccoli et al., 2012).

Metabolism and Disposition Studies

A study focused on the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy. It highlighted the use of compounds with the N-(4-fluorobenzyl) moiety to investigate the metabolic fate and excretion balance, providing insights into the pharmacokinetics and metabolic pathways of these inhibitors (Monteagudo et al., 2007).

Selective Separation of Aqueous Sulphate Anions

Another study explored the potential of ligands similar to the compound for the selective separation of sulphate anions via crystallization. This work demonstrates the compound's applicability in selective ion recognition and separation processes, which could have implications for environmental and analytical chemistry (Luo et al., 2017).

Biological Activity of Fluorinated Nucleosides

Research on the synthesis and biological activity of fluorinated nucleosides, including derivatives similar to the discussed compound, has shown significant activity against various viruses. This underscores the potential therapeutic applications of such compounds in antiviral treatments (Shortnacy-fowler et al., 1999).

Na+/Ca2+ Exchange Inhibition for Neuronal Protection

A novel Na+/Ca2+ exchange (NCX) inhibitor study highlighted the pharmacological properties of compounds, including those with a similar structure to the one . This research indicates potential therapeutic applications for neurological protection, particularly in conditions of hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTDDURLVWEGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

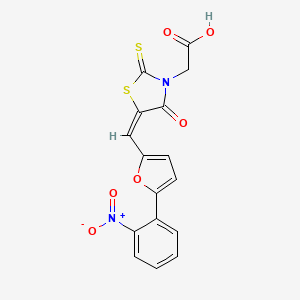

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

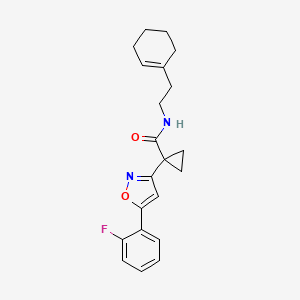

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)

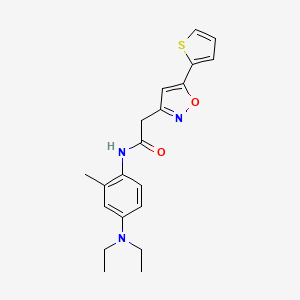

![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)